N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
Description
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7) is a heterocyclic compound featuring a 1,3-benzothiazol-2-amine moiety linked to a 1,4,5,6-tetrahydro-1,3,5-triazine ring substituted with a tetrahydrofuran-2-ylmethyl group at the 5-position. The tetrahydrofuran (THF) substituent introduces stereoelectronic effects that may enhance solubility and modulate pharmacokinetic properties compared to purely aromatic analogs .
Properties
CAS No. |
810633-89-7 |
|---|---|
Molecular Formula |
C15H19N5OS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H19N5OS/c1-2-6-13-12(5-1)18-15(22-13)19-14-16-9-20(10-17-14)8-11-4-3-7-21-11/h1-2,5-6,11H,3-4,7-10H2,(H2,16,17,18,19) |
InChI Key |
KGWMFFXIVJGWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |
solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethyl intermediate, which is then reacted with a triazine derivative under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features, highlighting differences in substituents, heterocyclic cores, and reported bioactivities:
Structural and Functional Insights:
Core Heterocycles :
- The triazine ring in the target compound is partially saturated, reducing aromaticity compared to fully conjugated triazines (e.g., in ). This may enhance conformational flexibility and improve binding to biological targets .
- The benzothiazole moiety is electron-deficient, enabling π-π stacking interactions in protein binding pockets, a feature shared with tizanidine’s benzothiadiazole core .
In contrast, benzyl or quinazolinamine substituents () may enhance lipophilicity, favoring blood-brain barrier penetration but risking toxicity .
Biological Activity Trends :
- Triazolo-thiadiazoles () and benzothiadiazoles () exhibit antimicrobial and muscle-relaxant activities, respectively. The target compound’s benzothiazole-triazine scaffold may similarly target microbial enzymes or neurological receptors .
- THF-containing analogs (e.g., ’s 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine) often show improved pharmacokinetics due to ether linkages, suggesting the target compound could have favorable ADME profiles .
Biological Activity
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Structural Characteristics
The compound features a triazine ring linked to a benzothiazole moiety , with a tetrahydrofuran substituent . Its unique structure is significant for its biological activity. The presence of the sulfonamide group is known to enhance various pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity . For instance:
- Mechanism of Action : Studies have shown that related triazine derivatives can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and activating caspases .
- Case Study : A study evaluated several triazine derivatives against lung adenocarcinoma cell lines (A549) and found significant antiproliferative activity with some compounds leading to increased apoptotic cell death .
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antibacterial and antifungal properties . Compounds in this class are well-known for their broad-spectrum antimicrobial effects:
- Research Findings : Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves inhibition of bacterial folate synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-chloro-N-(5-aromatic-substituted 1,2,4-triazine)benzenesulfonamide | Triazine core with aromatic substitutions | Notable anticancer activity |
| Sulfanilamide | Basic sulfonamide structure | Broad-spectrum antibacterial properties |
| 1-(4-sulfamoylphenyl)-3-methyltriazene | Triazene linkage with sulfonamide | Potential antitumor agent |
Research Studies and Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound:
- Antitumor Activity Evaluation : A study synthesized novel 1,2,4-triazine derivatives and evaluated their antitumor activity against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and selectivity towards cancer cells .
- Anticholinesterase Activity : Some derivatives were screened for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This activity is crucial in developing therapeutic agents for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
